molecular formula C9H11NO2 B11917882 5,6,7,8-Tetrahydroquinoline-2,4(1H,3H)-dione

5,6,7,8-Tetrahydroquinoline-2,4(1H,3H)-dione

Cat. No.: B11917882
M. Wt: 165.19 g/mol
InChI Key: LUBYRXRUGVFMJG-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinoline-2,4(1H,3H)-dione is a heterocyclic organic compound. It belongs to the class of quinolines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core with additional functional groups that may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroquinoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the quinoline core.

    Functional Group Transformations: Introduction of the dione functionality through oxidation or other functional group transformations.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline derivatives with higher oxidation states.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Introduction of different substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive quinolines.

    Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroquinoline-2,4(1H,3H)-dione would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a simpler structure.

    Isoquinoline: A structural isomer with different biological properties.

    Tetrahydroquinoline: A reduced form of quinoline with similar reactivity.

Uniqueness

5,6,7,8-Tetrahydroquinoline-2,4(1H,3H)-dione is unique due to its specific functional groups and potential biological activities. Its dione functionality may impart distinct chemical reactivity and biological interactions compared to other quinoline derivatives.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

5,6,7,8-tetrahydro-1H-quinoline-2,4-dione

InChI

InChI=1S/C9H11NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h1-5H2,(H,10,12)

InChI Key

LUBYRXRUGVFMJG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)CC(=O)N2

Origin of Product

United States

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